Amidinouronium chloride
CAS No.: 926-72-7
Cat. No.: VC20775782
Molecular Formula: C₂H₇ClN₄O
Molecular Weight: 138.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926-72-7 |
|---|---|
| Molecular Formula | C₂H₇ClN₄O |
| Molecular Weight | 138.56 g/mol |
| IUPAC Name | diaminomethylideneurea;hydrochloride |
| Standard InChI | InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H |
| Standard InChI Key | IFVXVYPDZQJILI-UHFFFAOYSA-N |
| SMILES | C(=NC(=O)N)(N)N.Cl |
| Canonical SMILES | C(=[NH+]C(=O)N)(N)N.[Cl-] |
Introduction
Physical and Chemical Properties
Molecular Structure and Composition
Amidinouronium chloride presents a relatively simple molecular structure with the chemical formula C2H7ClN4O. This composition reflects its nature as an organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms, with a chloride counterion. The molecular weight of 138.56 g/mol places it in the category of low molecular weight organic compounds that frequently serve as useful reagents in biochemical applications. The structural arrangement of these atoms contributes significantly to the compound's chemical behavior and reactivity patterns, particularly its interactions with biological macromolecules such as proteins and nucleic acids .
The nitrogen-rich composition of amidinouronium chloride plays a crucial role in its functional capabilities, especially in contexts where hydrogen bonding and electrostatic interactions are important considerations. The arrangement of functional groups within the molecular framework determines its ability to form specific interactions with target molecules, which underlies its diverse applications in biochemical contexts. These structural features have been characterized through various analytical techniques, contributing to our comprehensive understanding of this compound's behavior in different experimental settings .
Table 1: Physical and Chemical Properties of Amidinouronium Chloride
| Property | Value |
|---|---|
| CAS Number | 926-72-7 |
| Molecular Formula | C2H7ClN4O |
| Molecular Weight | 138.56 g/mol |
| Storage Condition | Room temperature |
| Purity (typical commercial grade) | 98% |
Applications in Molecular Biology
Protein Denaturation and Folding Studies
One of the most significant applications of amidinouronium chloride lies in the field of protein science, particularly in studies focusing on protein denaturation, folding, and misfolding mechanisms. The compound's strong denaturing properties make it an excellent tool for investigating these fundamental aspects of protein biochemistry. When introduced to protein solutions, amidinouronium chloride disrupts the non-covalent interactions that maintain protein tertiary structure, causing unfolding or denaturation of the protein molecules. This property enables researchers to study the relationship between protein structure and function, as well as to investigate the pathways and intermediates involved in protein folding processes .
The utility of amidinouronium chloride in protein folding studies extends to both fundamental research and applied contexts. By controlling the concentration and exposure time, researchers can achieve varying degrees of protein denaturation, allowing for detailed investigation of folding intermediates and kinetics. This fine control makes amidinouronium chloride valuable in establishing structure-function relationships in proteins of interest. Furthermore, the compound's role in protein misfolding studies contributes to our understanding of pathological protein states, potentially informing therapeutic strategies for protein-misfolding diseases such as Alzheimer's and Parkinson's. The reversible nature of denaturation in many cases also allows researchers to study refolding processes, providing insights into protein folding pathways and the factors that influence successful attainment of native protein conformations .
RNA Isolation Protocols
Amidinouronium chloride serves as a chaotropic agent in RNA isolation protocols, representing another important application in molecular biology. In this context, the compound facilitates the disruption of cellular components and promotes the release of RNA molecules from complex biological samples. This function is essential for obtaining high-quality RNA samples for downstream applications such as gene expression analysis, transcriptomics, and various RNA-based studies. The chaotropic properties of amidinouronium chloride disrupt hydrogen bonds and hydrophobic interactions, effectively destabilizing cellular structures and inactivating RNases that might otherwise degrade the RNA during the isolation process .
The effectiveness of amidinouronium chloride in RNA isolation stems from its ability to create conditions that favor the separation of RNA from other cellular components while maintaining RNA integrity. When incorporated into isolation buffers, the compound helps to create an environment where RNA molecules are preferentially solubilized while proteins and other cellular debris are precipitated or remain insoluble. This selective solubilization facilitates the purification of RNA through subsequent steps in isolation protocols. The reliable performance of amidinouronium chloride in this application has contributed to its incorporation into many standard RNA isolation procedures, supporting a wide range of research in gene expression, RNA biology, and related fields .
Recombinant Protein Purification
In the field of biotechnology, amidinouronium chloride plays a valuable role in the purification of recombinant proteins, particularly in solubilizing inclusion bodies. When heterologous proteins are overexpressed in bacterial systems, they often form insoluble aggregates known as inclusion bodies, which represent a significant challenge in protein production. Amidinouronium chloride helps address this challenge by solubilizing these inclusion bodies, allowing subsequent refolding of the proteins into their native, functional conformations. This application has practical significance in the production of recombinant proteins for research, industrial, and therapeutic purposes .
The mechanism by which amidinouronium chloride solubilizes inclusion bodies involves disruption of the non-covalent interactions that maintain the aggregated state of the proteins. By breaking these interactions, the compound facilitates the release of individual protein molecules into solution, where they can then be subjected to refolding procedures to restore their functional structure. The effectiveness of amidinouronium chloride in this application depends on factors such as concentration, exposure time, and the specific properties of the target protein. Optimization of these parameters allows researchers to maximize the yield of functionally active recombinant proteins from inclusion bodies, enhancing the efficiency of protein production processes that are essential in various biotechnological applications .
Enzyme and Protein Stabilization
Amidinouronium chloride serves an additional purpose in biochemical research as a stabilizing agent for enzymes and proteins during storage or experimental procedures. This application capitalizes on the compound's ability to modify the microenvironment around protein molecules in ways that prevent denaturation, aggregation, or loss of activity over time. In storage buffers, amidinouronium chloride can help maintain protein integrity by influencing factors such as solubility, preventing inappropriate interactions between protein molecules, and minimizing exposure to denaturing conditions. This stabilizing effect enhances the shelf life and reliability of protein preparations, which is particularly valuable for research involving sensitive or difficult-to-produce proteins .
During experimental procedures, amidinouronium chloride can provide stabilizing effects that help maintain protein function under potentially challenging conditions. This property is especially useful in protocols that involve multiple steps or extended time periods, where protein stability might otherwise be compromised. The compound's stabilizing effects appear to involve complex interactions with both the protein surface and the surrounding solvent environment, collectively creating conditions that favor the native state of the protein. By understanding and leveraging these stabilizing properties, researchers can enhance the reliability and reproducibility of protein-based experiments and assays, contributing to more robust research outcomes in biochemistry and related fields .
Future Research Directions
The future of research involving amidinouronium chloride presents several promising avenues for exploration. As technologies for studying protein structure and dynamics continue to advance, the controlled denaturing properties of amidinouronium chloride may find new applications in techniques such as hydrogen-deuterium exchange mass spectrometry, single-molecule studies, and investigations of intrinsically disordered proteins. These emerging methodologies require precise control over protein conformation and stability, areas where amidinouronium chloride's properties may prove particularly valuable. Additionally, the compound's role in RNA biology may expand as our understanding of RNA structure and function deepens, potentially revealing new applications in studying RNA-protein interactions, RNA conformational changes, and RNA-based regulatory mechanisms .
In the field of biotechnology, amidinouronium chloride's utility in recombinant protein production continues to evolve alongside advances in bioprocessing technologies. Improved methods for solubilizing and refolding proteins from inclusion bodies remain an important goal in protein production, particularly for difficult-to-express proteins with therapeutic potential. Optimization of protocols involving amidinouronium chloride may contribute to more efficient and effective production of such proteins. Furthermore, the compound's stabilizing effects on enzymes and proteins suggest potential applications in developing improved formulations for protein-based therapeutics, diagnostics, and industrial enzymes, where stability and shelf-life are critical considerations .
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